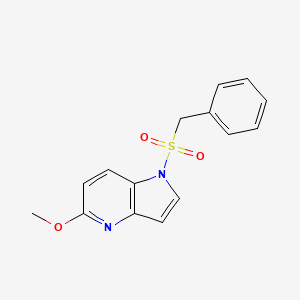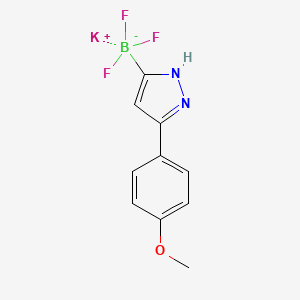
Suc-Ala-Val-Pro-Phe-pNA
Übersicht
Beschreibung
“Suc-Ala-Val-Pro-Phe-pNA” is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .
Molecular Structure Analysis
The molecular formula of Suc-Ala-Val-Pro-Phe-pNA is C30H36N6O9 . It contains a total of 89 bonds, including 49 non-H bonds, 20 multiple bonds, 15 rotatable bonds, 8 double bonds, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .
Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow under alkaline conditions . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .
Physical And Chemical Properties Analysis
Suc-Ala-Val-Pro-Phe-pNA appears as a white to faint yellow powder . It has a molecular weight of 624.6 and a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .
Wissenschaftliche Forschungsanwendungen
Enzyme Assays
Suc-Ala-Val-Pro-Phe-pNA is commonly used as a substrate in enzyme assays . The enzymatic cleavage of this substrate yields 4-nitroaniline, which produces a yellow color under alkaline conditions .
Chymotrypsin Activity Determination
This compound has been used as a substrate to determine chymotrypsin activity . It is a readily soluble, specific, and sensitive substrate for chymotrypsin .
Human Pancreatic Elastase Activity Determination
Suc-Ala-Val-Pro-Phe-pNA is a specific substrate for human pancreatic elastase . It is used in protease assays to measure the activity of this enzyme .
Cathepsin G Assay
This compound has been used as a substrate for cathepsin G assay in bone marrow lysates . It is hydrolyzed by cathepsin G .
Subtilisin Activity Determination
Suc-Ala-Val-Pro-Phe-pNA is a substrate for subtilisin . It is used in proteolytic activity assays of serine protease subtilisin .
Peptidyl Prolyl cis-trans Isomerase (PPIase) Activity Determination
This compound is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .
Proteolytic Activity Assay in Yeast Mutants
Suc-Ala-Val-Pro-Phe-pNA was used as the substrate to identify new proteolytic activity in yeast mutants .
Protease Assay
This compound is used as a substrate for neutrophil elastase, trypsin, and chymotrypsin in protease assays .
Wirkmechanismus
Target of Action
Suc-Ala-Val-Pro-Phe-pNA is a synthetic peptide that primarily targets various proteases, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin . These enzymes play crucial roles in protein degradation and turnover, which are essential processes in cellular function and homeostasis.
Mode of Action
The interaction of Suc-Ala-Val-Pro-Phe-pNA with its targets involves the cleavage of the peptide by the protease enzymes. The cleavage of Suc-Ala-Val-Pro-Phe-pNA by these enzymes releases 4-nitroaniline , a yellow compound that can be detected spectrophotometrically . This cleavage and subsequent release of 4-nitroaniline serve as a measure of the activity of the target enzymes .
Biochemical Pathways
The action of Suc-Ala-Val-Pro-Phe-pNA primarily affects the proteolytic pathways in the cell. By serving as a substrate for various proteases, it influences protein degradation processes. For instance, it has been used to identify new proteolytic activity in yeast mutants . Additionally, it is a substrate for peptidyl prolyl cis-trans isomerases (PPIases), which catalyze the cis-trans isomerization of X-Pro peptide bonds .
Pharmacokinetics
It is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The cleavage of Suc-Ala-Val-Pro-Phe-pNA by target enzymes results in the release of 4-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of enzyme activity . Therefore, the primary molecular effect of Suc-Ala-Val-Pro-Phe-pNA’s action is the modulation of protease activity, which can have downstream effects on protein turnover and other cellular processes.
Action Environment
The action of Suc-Ala-Val-Pro-Phe-pNA can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the solvent used . It is recommended to prepare aqueous solutions of Suc-Ala-Val-Pro-Phe-pNA immediately prior to use , suggesting that it may be unstable over extended periods in solution. Additionally, its enzymatic cleavage can be influenced by the pH and temperature of the reaction environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N6O9/c1-19(2)28(36-29(42)20(3)33-26(39)15-16-27(40)41)32(45)37-17-7-10-25(37)31(44)35-24(18-21-8-5-4-6-9-21)30(43)34-22-11-13-23(14-12-22)38(46)47/h4-6,8-9,11-14,19-20,24-25,28H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,43)(H,35,44)(H,36,42)(H,40,41)/t20-,24-,25-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKDLQZINZYZQD-QIBSBUDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Val-Pro-Phe-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



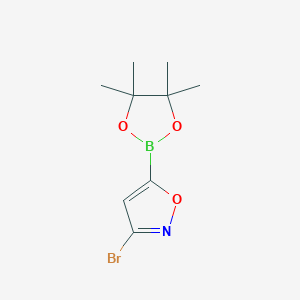
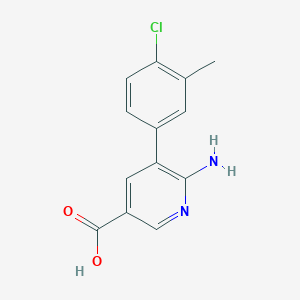
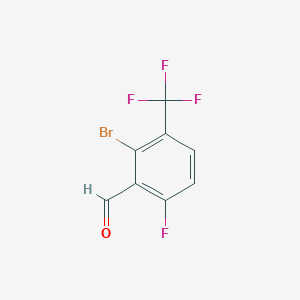
![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)


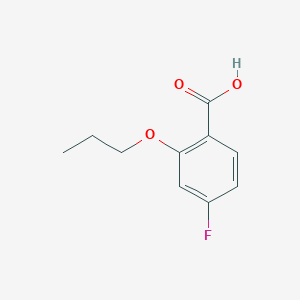

![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)

